2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, combines the indole nucleus with a thiophene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Indole Derivative: The indole nucleus is synthesized through a series of reactions involving cyclization and functional group transformations.
Thiophene Coupling: The thiophene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura reaction.
Final Assembly: The final compound is assembled by coupling the indole derivative with the thiophene moiety under specific reaction conditions, typically involving the use of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the bromine and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The thiophene moiety may enhance the compound’s ability to interact with certain enzymes or proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxybenzamide: Lacks the indole and thiophene moieties, resulting in different biological activities.
N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide: Similar structure but without the bromine atom, which may affect its reactivity and biological properties.
5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide: Similar but without the bromine atom, potentially altering its chemical behavior.
Uniqueness
The uniqueness of 2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide lies in its combination of the indole nucleus, thiophene moiety, and bromine atom. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c1-27-15-6-7-17(22)16(12-15)20(25)23-14-5-4-13-8-9-24(18(13)11-14)21(26)19-3-2-10-28-19/h2-7,10-12H,8-9H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBRPTWLBVGUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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